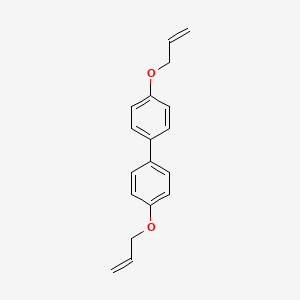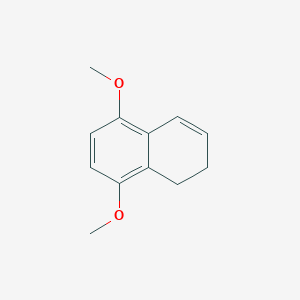
DIACETONE ACRYLAMIDE
Übersicht
Beschreibung
DIACETONE ACRYLAMIDE, also known as this compound, is a white crystalline solid with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is an acrylic type monomer used as a crosslinking monomer to make functional copolymers . This compound is known for its versatility and is used in various industrial applications, including coatings, adhesives, and water-based paints .
Vorbereitungsmethoden
DIACETONE ACRYLAMIDE can be synthesized through several methods. One common method involves the reaction of acrylamide with diacetone alcohol in the presence of a catalyst, such as activated heteropoly acid . Another method uses acrylonitrile and mesityl oxide as raw materials, with concentrated sulfuric acid as the catalyst . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Analyse Chemischer Reaktionen
DIACETONE ACRYLAMIDE undergoes various chemical reactions, including:
Polymerization: It forms polymers in solution, bulk, or emulsion.
Oxidation and Reduction: It can react vigorously with strong oxidizing agents and exothermically with reducing agents.
Acid-Base Reactions: It reacts exothermically with both acids and bases.
Common reagents used in these reactions include strong oxidizing agents, alkali metals, and hydrides . The major products formed from these reactions are typically crosslinked polymers and other functional copolymers .
Wissenschaftliche Forschungsanwendungen
DIACETONE ACRYLAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the production of emulsion polymers, water-soluble resins, and thickeners.
Biology: It is utilized in gel electrophoresis and as a protein-releasing cell-incubation scaffold.
Medicine: It is used in the manufacture of permanent press fabrics and drug delivery systems.
Industry: It is employed in water-based paints, waste water treatment, and photosensitive resins.
Wirkmechanismus
The primary mechanism of action of acrylamide diacetone involves its ability to form crosslinked polymers through the keto-hydrazide crosslinking reaction . This reaction creates a three-dimensional network that enhances the mechanical strength and durability of the resulting polymers . The reaction is acid-catalyzed and favored at lower water concentrations .
Vergleich Mit ähnlichen Verbindungen
DIACETONE ACRYLAMIDE is unique due to its ability to form stable crosslinked polymers at ambient temperatures. Similar compounds include:
Acrylamide: A vinyl-substituted primary amide used in polyacrylamides.
Diacetone alcohol: Used in the synthesis of mesityl oxide and hexylene glycol.
Compared to these compounds, acrylamide diacetone offers superior crosslinking capabilities and stability in waterborne systems .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
propan-2-one;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3 |
InChI-Schlüssel |
QZEFLBCONQGWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.CC(=O)C.C=CC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate](/img/structure/B8805863.png)
![methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B8805864.png)


![4-Ethoxy-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B8805884.png)






![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)
![Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)

